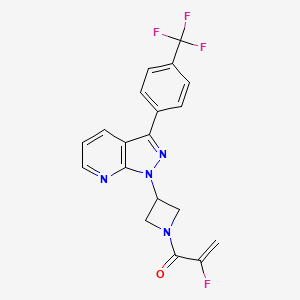
FCLA Free Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C36H27N5O7S and a molecular weight of 673.70 g/mol . This compound is known for its ability to emit light, making it valuable in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of FCLA Free Acid involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Imidazo[1,2-a]pyrazin-3-one Core: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Fluoresceinyl Group: This step requires the use of thiourea derivatives to introduce the fluoresceinyl moiety.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of reactants are processed in batches to control the reaction environment.
Continuous Flow Synthesis: This method allows for continuous production, improving efficiency and reducing production time.
Analyse Chemischer Reaktionen
Types of Reactions: FCLA Free Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized fluorescein derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
FCLA Free Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chemiluminescence reagent for detecting various chemical species.
Biology: Employed in imaging techniques to study biological processes at the cellular level.
Medicine: Utilized in diagnostic assays to detect specific biomarkers.
Industry: Applied in quality control processes to monitor the presence of specific compounds.
Wirkmechanismus
FCLA Free Acid can be compared with other chemiluminescence reagents, such as:
Luminol: Known for its use in forensic science for detecting blood traces.
Lucigenin: Used in biological assays to measure superoxide production.
Acridinium Esters: Employed in immunoassays for detecting specific antigens.
Uniqueness: this compound is unique due to its specific structure, which allows for efficient light emission at longer wavelengths. This makes it particularly useful in applications requiring high sensitivity and specificity.
Vergleich Mit ähnlichen Verbindungen
- Luminol
- Lucigenin
- Acridinium Esters
Eigenschaften
Molekularformel |
C36H29N5O7S |
|---|---|
Molekulargewicht |
675.7 g/mol |
IUPAC-Name |
2-[4-[carbamothioyl-[2-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]amino]-3,6-dihydroxy-9H-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C36H29N5O7S/c1-19-34(44)41-18-27(38-17-30(41)39-19)20-6-9-22(10-7-20)47-15-14-40(36(37)49)32-28(43)13-12-26-31(23-4-2-3-5-24(23)35(45)46)25-11-8-21(42)16-29(25)48-33(26)32/h2-13,16-18,31,42-44H,14-15H2,1H3,(H2,37,49)(H,45,46) |
InChI-Schlüssel |
PJRMHHQBFMTOHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCN(C4=C(C=CC5=C4OC6=C(C5C7=CC=CC=C7C(=O)O)C=CC(=C6)O)O)C(=S)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


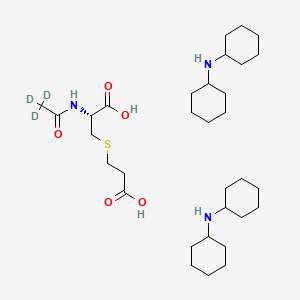
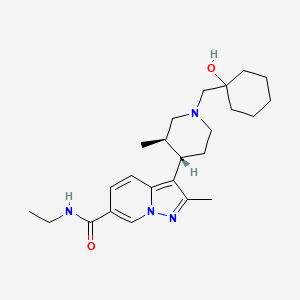
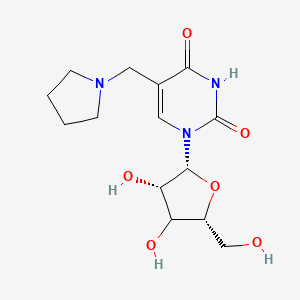

![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
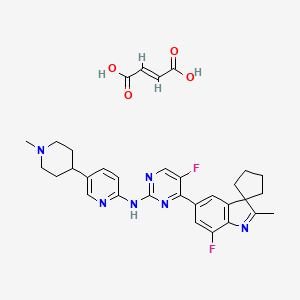
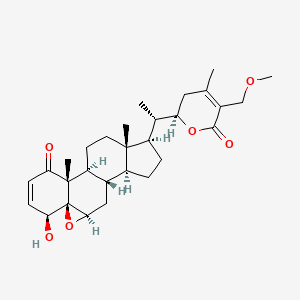
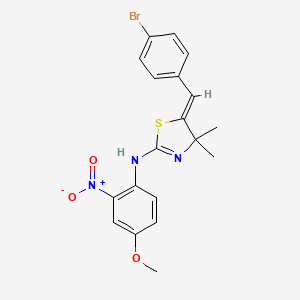
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
